molecular formula C13H22Cl2N2 B1389465 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride CAS No. 1185298-93-4

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Cat. No.: B1389465
CAS No.: 1185298-93-4
M. Wt: 277.23 g/mol
InChI Key: XSKHIADGWQDERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-3-5-13(6-4-11)12(2)15-9-7-14-8-10-15;;/h3-6,12,14H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKHIADGWQDERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthesis pathways, and analytical characterization of 1-[1-(4-methylphenyl)ethyl]piperazine dihydrochloride .

Chemical Identity, Synthesis, and Structural Characterization

Executive Summary

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride (CAS: 1185298-93-4) is a piperazine-based organic building block characterized by a chiral ethyl linker connecting a para-tolyl moiety to the N1-position of a piperazine ring.[1][2] As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base, making it a critical intermediate in the synthesis of pharmaceutical agents targeting monoaminergic systems (e.g., serotonin or dopamine receptors) and antihistamines.

This guide provides a comprehensive analysis of its molecular weight, structural derivation, synthetic protocols, and quality control parameters.

Chemical Identity & Molecular Metrics[2][3][4][5][6][7][8][9][10]

The compound is defined by the coupling of a lipophilic p-tolyl-ethyl group with a hydrophilic piperazine core, stabilized as a double hydrochloride salt.[1]

Table 1: Physicochemical Profile
ParameterTechnical Specification
IUPAC Name 1-[1-(4-methylphenyl)ethyl]piperazine dihydrochloride
Common Name 1-(1-p-Tolyl-ethyl)-piperazine 2HCl
CAS Number 1185298-93-4
Molecular Formula C₁₃H₂₂Cl₂N₂ (Salt) / C₁₃H₂₀N₂ (Free Base)
Molecular Weight 277.23 g/mol (Salt) / 204.31 g/mol (Free Base)
Stereochemistry Contains 1 Chiral Center (C-alpha to Phenyl).[1][3] Typically supplied as a racemate unless specified as (R) or (S).
Solubility High in Water, Methanol, DMSO; Low in Hexane, Ether.
Appearance White to off-white crystalline solid (Hygroscopic).
Structural Derivation

The molecular weight is derived from the sum of the constituent atomic masses:

  • Carbon (13 atoms): 156.14 Da

  • Hydrogen (22 atoms): 22.18 Da

  • Nitrogen (2 atoms): 28.01 Da

  • Chlorine (2 atoms): 70.90 Da

  • Total MW: 277.23 Da[1]

Structural & Conformational Analysis

The molecule consists of three distinct pharmacophoric domains:[1]

  • The Piperazine Ring: Exists predominantly in a chair conformation to minimize 1,3-diaxial interactions. The N1 nitrogen is tertiary (substituted), while the N4 nitrogen is secondary, providing a handle for further derivatization.

  • The Chiral Linker: The ethyl group branched at the 1-position creates a steric environment that restricts rotation, potentially influencing binding affinity in biological targets.

  • The p-Tolyl Group: A lipophilic aromatic moiety that facilitates hydrophobic interactions (π-stacking) within receptor binding pockets.

Diagram 1: Structural Logic & Functional Domains

ChemicalStructure pTolyl p-Tolyl Group (Lipophilic Anchor) Linker Ethyl Linker (Chiral Center) pTolyl->Linker C-C Bond Piperazine Piperazine Ring (Hydrophilic Core) Linker->Piperazine N-Alkylation Salt 2x HCl (Solubility/Stability) Piperazine->Salt Ionic Interaction

Caption: Functional decomposition of the molecule showing the lipophilic anchor, chiral bridge, and polar core.

Synthesis Protocols

The synthesis of 1-(1-p-Tolyl-ethyl)-piperazine is typically achieved via Reductive Amination or Nucleophilic Substitution .[1] The reductive amination route is preferred in drug development for its higher yield and avoidance of over-alkylation byproducts.

Method A: Reductive Amination (Preferred)

This method utilizes 4'-methylacetophenone and excess piperazine in the presence of a reducing agent.

Reagents:

  • 4'-Methylacetophenone (1.0 eq)[1]

  • Piperazine (3.0 - 5.0 eq) – Excess prevents bis-alkylation.[1]

  • Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

  • Acid Catalyst: Acetic Acid (cat.)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4'-methylacetophenone and piperazine in DCE. Add acetic acid to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Triacetoxyborohydride. Allow the reaction to warm to room temperature and stir overnight (12-16h).

  • Quenching: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the free base via column chromatography (DCM/MeOH/NH₃).

  • Salt Formation: Dissolve the free base in diethyl ether or ethanol. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white precipitate and dry under vacuum.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Start: 4'-Methylacetophenone + Piperazine (Excess) Imine Intermediate: Imine Formation (Acid Cat., 2h) Start->Imine Reduction Reduction Step (NaBH(OAc)3, 16h) Imine->Reduction Workup Workup & Extraction (DCM/NaHCO3) Reduction->Workup SaltForm Salt Formation (HCl/Dioxane) Workup->SaltForm Final Final Product: Dihydrochloride Salt SaltForm->Final

Caption: Step-by-step workflow for the reductive amination synthesis route.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in D₂O or DMSO-d₆[1]
  • Aromatic Region (6.8 – 7.2 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring.

  • Methine Proton (3.5 – 4.0 ppm): A quartet corresponding to the CH of the ethyl linker, coupled to the methyl group.

  • Piperazine Ring (2.8 – 3.5 ppm): Broad multiplets corresponding to the 8 protons of the piperazine ring. In the salt form, these may shift downfield due to protonation.

  • Methyl Group (Linker) (1.3 – 1.5 ppm): A doublet (3H) coupled to the methine proton.

  • Methyl Group (Tolyl) (2.2 – 2.3 ppm): A singlet (3H) attached to the aromatic ring.

Mass Spectrometry (LC-MS)[1]
  • Parent Ion: ESI+ mode should show a dominant peak at m/z 205.17 [M+H]⁺ (corresponding to the free base C₁₃H₂₀N₂ + H⁺).

  • Fragmentation: Loss of the piperazine ring or cleavage at the benzylic position may be observed.

Elemental Analysis (CHN)
  • Theoretical for C₁₃H₂₂Cl₂N₂:

    • C: 56.32%[1]

    • H: 8.00%[1]

    • N: 10.11%[1]

  • Note: Deviations >0.4% suggest trapped solvent or hydration.[1]

Handling and Stability

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.[1]

  • Solubility:

    • Water:[1] >50 mg/mL (Clear solution)

    • DMSO: >100 mg/mL

    • Ethanol:[1] Soluble[1][4][5]

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. (2025).[2][6][4][7][8][9][3][10] Piperazine Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

Sources

Pharmacological mechanism of action of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Executive Summary

This guide provides a comprehensive framework for elucidating the pharmacological mechanism of action of the novel compound, this compound. As a derivative of the piperazine scaffold, a structure renowned for its prevalence in centrally acting pharmaceuticals, this compound is hypothesized to interact with key neurotransmitter systems.[1][2] Due to the current absence of specific pharmacological data for this molecule, this document outlines a systematic, multi-tiered experimental approach. Authored from the perspective of a Senior Application Scientist, this whitepaper emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating characterization process. The proposed workflow encompasses initial in vitro receptor and transporter screening to identify primary molecular targets, followed by functional assays to determine the nature of these interactions. Subsequent ex vivo and in vivo studies are detailed to correlate molecular activity with physiological and behavioral outcomes. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary theoretical and practical foundation to thoroughly investigate the neuropharmacological profile of this compound and similar novel chemical entities.

The Piperazine Scaffold: A Cornerstone of Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[1][3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with biological targets. This "privileged scaffold" is a structural feature in a multitude of successful drugs, demonstrating a wide array of pharmacological activities.[2]

Notable examples of piperazine-containing drugs include:

  • Clozapine , an atypical antipsychotic with a complex pharmacology that includes activity at dopaminergic and serotonergic receptors.[3]

  • Vortioxetine , a multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates several serotonin receptors.[3]

  • Buspirone , an anxiolytic agent that functions as a serotonin 5-HT1A receptor partial agonist.[3]

  • Cetirizine , a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[1]

The pharmacological diversity of these compounds underscores a key principle: the substituents on the piperazine ring dictate the specific biological activity.[1] Generally, piperazine derivatives exert their effects by modulating neurotransmitter systems, including dopaminergic, serotonergic, and noradrenergic pathways.[4]

Structural Analysis and Target Hypothesis for this compound

The structure of this compound suggests a likely interaction with monoamine neurotransmitter systems. The tolyl-ethyl group attached to the piperazine nitrogen is structurally related to phenylethylamine, the backbone of many stimulant and psychoactive compounds. This positions the molecule within the class of substituted arylalkylpiperazines.

Based on this structural analogy to other pharmacologically active piperazines, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Dopaminergic and Serotonergic Receptor Modulation. Many arylalkylpiperazines interact with dopamine (D1, D2-like) and serotonin (5-HT1A, 5-HT2A/2C) receptors.[5] The compound may act as an agonist, antagonist, or partial agonist at these sites.

  • Hypothesis 2: Monoamine Transporter Inhibition. The structural similarity to dopamine and serotonin suggests potential interaction with their respective transporters (DAT and SERT), leading to inhibition of neurotransmitter reuptake.[6]

  • Hypothesis 3: Adrenergic and Histaminergic Activity. Interaction with adrenergic (α1, α2) and histamine (H1) receptors is also a common feature of this compound class.

The following experimental workflow is designed to systematically test these hypotheses.

Proposed Experimental Workflow for Pharmacological Characterization

This section details a logical and efficient progression of experiments, from broad initial screening to more focused in vivo functional studies.

In Vitro Profiling: Target Identification and Functional Characterization

The initial step is to identify the primary molecular targets of the compound using a panel of in vitro assays.

The rationale here is to cast a wide net to determine the binding affinity of this compound across a range of CNS-relevant receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Table 1: Proposed Initial CNS Receptor and Transporter Screening Panel

Target ClassSpecific TargetsRationale
Dopaminergic D1, D2, D3, D4, DATKey targets for antipsychotics and stimulants.[4]
Serotonergic 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, SERTImplicated in depression, anxiety, and psychosis.[5][7]
Adrenergic α1A, α1B, α2A, NETInvolved in alertness, arousal, and blood pressure regulation.
Histaminergic H1, H2, H3H1 antagonism is a common off-target effect causing sedation.[1]
Opioidergic μ, δ, κTo assess potential for analgesia or abuse liability.[8]

Once high-affinity binding targets are identified (e.g., Ki < 100 nM), the next crucial step is to determine the functional effect of the compound at these receptors. Is it an agonist that activates the receptor, or an antagonist that blocks it?

Experimental Protocol: cAMP Functional Assay for a Gs or Gi-coupled Receptor

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a known concentration of a reference agonist for the receptor.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Lysis and Detection: Lyse the cells and use a commercially available kit (e.g., HTRF, ELISA) to measure the concentration of cAMP.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal efficacy).

    • Antagonist Mode: Plot the response to the reference agonist against the log concentration of the test compound to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Diagram 1: General Workflow for In Vitro Pharmacological Profiling

G cluster_0 In Vitro Profiling start 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride binding Primary Binding Assays (CNS Receptor Panel) start->binding analysis1 Identify High-Affinity Targets (Ki < 100 nM) binding->analysis1 functional Functional Assays (e.g., cAMP, Ca2+ flux) analysis1->functional transporter Transporter Uptake Assays (DAT, SERT, NET) analysis1->transporter analysis2 Determine Functional Activity (Agonist, Antagonist, etc.) functional->analysis2 profile Comprehensive In Vitro Profile analysis2->profile analysis3 Determine Reuptake Inhibition (IC50 values) transporter->analysis3 analysis3->profile

Caption: A flowchart illustrating the in vitro experimental cascade.

In Vivo Validation: Physiological and Behavioral Effects

Following a thorough in vitro characterization, in vivo studies are essential to understand how the compound's molecular actions translate into physiological and behavioral effects in a living organism.

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.

  • Compound Administration: this compound is administered (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Dialysate samples are collected at regular intervals post-administration.

  • Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time.

A battery of behavioral tests can provide insights into the potential therapeutic applications or side effects of the compound. The choice of tests should be guided by the in vitro profile.

Table 2: Suggested Behavioral Assays Based on In Vitro Findings

In Vitro FindingPotential Behavioral EffectRelevant Behavioral Assay
DAT/NET InhibitionStimulantLocomotor Activity Test
5-HT1A AgonismAnxiolytic, AntidepressantElevated Plus Maze, Forced Swim Test[7]
D2 AntagonismAntipsychoticPrepulse Inhibition of Startle
H1 AntagonismSedativeRota-rod Test (for motor impairment)

Diagram 2: Integrated Mechanism of Action Hypothesis

G cluster_compound 1-(1-p-Tolyl-ethyl)-piperazine cluster_synapse Synaptic Cleft compound Compound DAT Dopamine Transporter (DAT) compound->DAT Inhibition (?) SERT Serotonin Transporter (SERT) compound->SERT Inhibition (?) D2R Postsynaptic D2 Receptor compound->D2R Antagonism (?) SHT1A Postsynaptic 5-HT1A Receptor compound->SHT1A Agonism (?)

Caption: Hypothesized interactions at the synapse.

Data Synthesis and Building a Pharmacological Narrative

The ultimate goal is to integrate the data from all experimental tiers to construct a coherent pharmacological profile. For instance, if the compound is found to be a potent 5-HT1A receptor agonist with moderate DAT inhibitory activity, the narrative would be that of a potential anxiolytic or antidepressant with some mild stimulant properties. This integrated profile is critical for guiding further drug development efforts, including lead optimization and safety pharmacology studies.

Conclusion

While the precise pharmacological mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity within the central nervous system. The multi-tiered experimental workflow detailed in this guide provides a robust and scientifically rigorous path to characterizing its in vitro and in vivo pharmacology. By systematically progressing from broad receptor screening to specific functional and behavioral assays, researchers can build a comprehensive understanding of this novel compound's mechanism, paving the way for potential therapeutic applications.

References

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed. Available at: [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - MDPI. Available at: [Link]

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem - NIH. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

  • Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. - ijrbat. Available at: [Link]

  • Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy... - ChEMBL - EMBL-EBI. Available at: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1132986/
  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. Available at: [Link]

  • 1-(p-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 83112 - PubChem. Available at: [Link]

  • Some pharmacological properties of piperazine - PubMed. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • Piperazine. Available at: [Link]

Sources

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the pharmacokinetic properties of a molecule, such as solubility and basicity, and to serve as a versatile linker between different pharmacophoric elements. This guide provides a comprehensive overview of the chemical identity, synthesis, and characterization of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Chemical Identity and Properties

The fundamental step in working with any chemical compound is to establish its precise identity through standardized nomenclature and identifiers. These identifiers provide an unambiguous reference for database searches, procurement, and regulatory documentation.

Core Identifiers and Molecular Structure

The structure consists of a piperazine ring N-substituted with a 1-(p-tolyl)ethyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion.

Table 1: Chemical Identifiers and Properties for this compound

Identifier TypeValueSource / Method
CAS Number 1185298-93-4[1]
Molecular Formula C₁₃H₂₂Cl₂N₂Calculated
Molecular Weight 277.24 g/mol Calculated
IUPAC Name 1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochlorideStructure-based
SMILES CC(C1=CC=C(C)C=C1)N2CCNCC2.Cl.ClStructure-based
InChI InChI=1S/C13H20N2.2ClH/c1-11(12-5-7-13(2)8-6-12)15-9-3-14-4-10-15;;/h5-8,11,14H,3-4,9-10H2,1-2H3;2*1HStructure-based
Physical Form Solid (Predicted)General Knowledge
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.Chemical Principles
Melting Point Not publicly available; requires experimental determination.-
Logical Relationship of Identifiers

The various identifiers are logically interconnected, each describing the same molecule in a different language suited for different applications—from human-readable names to machine-readable strings for database searches.

Identifiers cluster_name Chemical Name cluster_registry Registry Number cluster_structure Structural Representations IUPAC IUPAC Name 1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochloride CAS CAS Number 1185298-93-4 IUPAC->CAS links to SMILES SMILES CC(C1=..)N2.. IUPAC->SMILES describes InChI InChI InChI=1S/C13H20N2.. CAS->InChI cross-references SMILES->InChI convertible to

Caption: Relationship between chemical identifiers.

Synthesis and Manufacturing

While specific literature for the synthesis of this compound is not widely published, a robust and common method for its preparation is via a one-pot reductive amination reaction.[2][3][4] This approach is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.

Plausible Synthetic Pathway: Reductive Amination

The synthesis involves the reaction of a ketone (4'-methylacetophenone) with a secondary amine (piperazine) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an enamine intermediate, which is then reduced to the final tertiary amine product.

SynthesisWorkflow Ketone 4'-Methylacetophenone Mix Step 1: Mix Reactants Formation of Enamine Intermediate Ketone->Mix Piperazine Piperazine (Excess) Piperazine->Mix ReducingAgent Reducing Agent (e.g., Na(OAc)₃BH) ReducingAgent->Mix Solvent Solvent (e.g., Dichloromethane) Solvent->Mix Reduce Step 2: Reduction In-situ reduction of enamine Mix->Reduce Workup Step 3: Aqueous Workup Isolate Free Base Reduce->Workup Salt Step 4: Salt Formation Treat with HCl in Ether Workup->Salt Product 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride Salt->Product

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for reductive amination.[3][4]

Materials:

  • 4'-Methylacetophenone

  • Piperazine (anhydrous)[5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4'-methylacetophenone (1.0 eq) and anhydrous piperazine (2.0-3.0 eq). The use of excess piperazine is crucial to minimize the formation of the N,N'-dialkylated byproduct.

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M with respect to the ketone. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. This reagent is chosen for its mildness and selectivity for reducing iminium ions and enamines in the presence of ketones. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (usually 2-12 hours).

  • Aqueous Workup (Isolation of Free Base):

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, 1-(1-p-Tolyl-ethyl)-piperazine.

  • Purification (Optional but Recommended): The crude free base can be purified by column chromatography on silica gel if necessary to remove unreacted piperazine and byproducts.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.

    • The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals would include: a singlet for the methyl group on the tolyl ring (~2.3 ppm), multiplets for the aromatic protons (~7.0-7.3 ppm), a quartet for the methine proton on the ethyl bridge, a doublet for the methyl group of the ethyl bridge, and a complex series of multiplets for the eight protons on the piperazine ring. In the dihydrochloride salt form, the N-H protons will also be visible and may be broad.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the free base. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the molecular weight of the free base (219.16).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase method would be developed to separate the product from any starting materials or byproducts. Purity is determined by the relative area of the product peak.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions for novel chemical entities.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • GHS Hazards (Predicted): Based on similar structures, the compound may be classified as a skin and eye irritant.[6][7]

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. Its synthesis can be reliably achieved through a standard reductive amination protocol. This guide provides the necessary identifiers, a detailed and reasoned synthetic procedure, and a framework for its analytical characterization, serving as a foundational resource for scientists working with this molecule.

References

  • PubChem. Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • PubChem. Compound Summary for CID 91964, 1-(o-Tolyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Di Cocco, M. E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 24. Available from: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available from: [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link]

  • Di Cocco, M. E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 24. Available from: [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Chem. Eur. J. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Available from: [Link]

  • Royal Society of Chemistry. Copper-Catalyzed Reductive Coupling of Tosylhydrazones with Amines: A Convenient Route to α-Substituted Amines. Available from: [Link]

  • Molbase. 1-(4-METHYLPHENYL)PIPERAZINE DIHYDROCHloride | CAS 13078-14-3. Available from: [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐c]pyridin-‐2(3H)-‐one. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

Sources

The Emergence of p-Tolyl-ethyl Piperazine Analogs: A Technical Guide to Their History, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the history, discovery, and scientific underpinnings of p-Tolyl-ethyl piperazine analogs. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this important chemical scaffold, moving beyond a simple recitation of facts to delve into the strategic reasoning behind its development and evaluation.

Introduction: The Piperazine Scaffold as a "Privileged" Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals has led to its designation as a "privileged scaffold".[1][2] This is particularly true in the realm of Central Nervous System (CNS) drug discovery, where the piperazine moiety is a key structural feature in numerous antipsychotic, antidepressant, and anxiolytic agents.[3]

The utility of the piperazine core can be attributed to several key physicochemical properties. Its two basic nitrogen atoms allow for the formation of salts, which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] Furthermore, the piperazine ring can adopt a stable chair conformation, providing a rigid scaffold for the precise spatial orientation of pharmacophoric groups. The N1 and N4 positions offer convenient points for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2]

The Genesis of Arylpiperazines: A Historical Perspective

The story of p-Tolyl-ethyl piperazine analogs is intrinsically linked to the broader history of arylpiperazines. The journey began with the discovery that attaching an aryl group to one of the piperazine nitrogens and an alkyl chain to the other could yield compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This fundamental structure became a versatile template for the development of a multitude of CNS-active drugs.

While a definitive, singular "discovery" of the p-Tolyl-ethyl piperazine subclass is not prominently documented in seminal literature, its emergence can be understood as a logical progression within the systematic exploration of arylpiperazine SAR. Early research in the mid-20th century focused on modifications of the aryl ring and the length and nature of the alkyl chain to optimize potency, selectivity, and metabolic stability.

One can surmise that the introduction of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) was driven by the need to explore the effects of lipophilicity and steric bulk on receptor binding. The ethyl linker provides a common and effective spatial distance between the aryl head and the piperazine core.

A noteworthy parallel in the development of specific piperazine-based CNS drugs is the story of Centpropazine , an experimental antidepressant from the phenylpiperazine family developed in India.[4] Although it was never marketed, it reached Phase 3 clinical trials and was first described in the scientific literature around 1980.[4] The development of Centpropazine illustrates the global interest in novel piperazine derivatives for treating depressive disorders and the iterative process of analog synthesis and testing that characterizes pharmaceutical research.

Synthetic Strategies for p-Tolyl-ethyl Piperazine Analogs

The synthesis of p-Tolyl-ethyl piperazine analogs is generally straightforward and relies on well-established synthetic methodologies. The most common approach involves the N-alkylation of a monosubstituted piperazine with a suitable electrophile.

General Synthetic Workflow

The core synthesis can be conceptualized in the following workflow:

Synthetic Workflow start Starting Materials: p-Tolylacetic acid or p-Tolylethanol intermediate1 Activation or Conversion to Leaving Group start->intermediate1 e.g., SOCl2, PBr3, or TsCl intermediate2 p-Tolylethyl Halide or Tosylate intermediate1->intermediate2 reaction N-Alkylation (SN2 Reaction) intermediate2->reaction piperazine Monosubstituted Piperazine piperazine->reaction product p-Tolyl-ethyl Piperazine Analog reaction->product

Caption: General synthetic workflow for p-Tolyl-ethyl piperazine analogs.

Detailed Experimental Protocol: Synthesis of 1-(2-(p-tolyl)ethyl)piperazine

This protocol describes a representative synthesis of the parent compound, 1-(2-(p-tolyl)ethyl)piperazine.

Step 1: Preparation of 2-(p-tolyl)ethyl bromide

  • To a solution of 2-(p-tolyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add phosphorus tribromide (0.4 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(p-tolyl)ethyl bromide.

Step 2: N-alkylation of Piperazine

  • To a solution of piperazine (3.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Add the crude 2-(p-tolyl)ethyl bromide (1.0 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 16 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel using a gradient of DCM and methanol to afford the desired 1-(2-(p-tolyl)ethyl)piperazine.

Pharmacological Evaluation and Structure-Activity Relationships

The pharmacological profile of p-Tolyl-ethyl piperazine analogs is largely dictated by their interactions with monoamine neurotransmitter systems. The primary targets are typically serotonin (5-HT) and dopamine (D2) receptors, with varying affinities and functional activities (agonist, antagonist, or partial agonist).

Key Biological Targets and Signaling Pathways

Arylpiperazines are known to modulate G-protein coupled receptors (GPCRs). The interaction of a p-Tolyl-ethyl piperazine analog with a target receptor, such as the 5-HT1A receptor, can initiate a downstream signaling cascade that ultimately leads to a physiological response.

Signaling Pathway ligand p-Tolyl-ethyl Piperazine Analog receptor 5-HT1A Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activation cellular_response Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response Phosphorylation Events

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Structure-Activity Relationship (SAR) Insights

The SAR for arylpiperazines is well-documented, and these principles can be applied to the p-Tolyl-ethyl subclass.

Structural ModificationGeneral Effect on ActivityRationale
p-tolyl group vs. unsubstituted phenyl Can increase lipophilicity, potentially improving blood-brain barrier penetration. The methyl group can also influence binding pocket interactions.The addition of a small alkyl group can enhance van der Waals interactions within the receptor binding site.
Ethyl linker length A two-carbon linker is often optimal for balancing flexibility and pre-organization for receptor binding.Shorter or longer chains can lead to suboptimal positioning of the aryl group relative to the piperazine nitrogen.
Substitution on the second piperazine nitrogen Can drastically alter the pharmacological profile, introducing activity at other receptors or modifying functional activity (e.g., from agonist to antagonist).This position is often used to introduce additional pharmacophoric elements to target secondary binding sites or different receptors altogether.
Substitution on the tolyl ring Electron-withdrawing groups para to the piperazine have been shown to decrease binding to 5-HT1A and D2A receptors.[5]This suggests that the electronic properties of the aryl ring are crucial for receptor recognition and binding.

Future Directions and Conclusion

The p-Tolyl-ethyl piperazine scaffold remains a valuable starting point for the design of novel CNS-active agents. Future research will likely focus on:

  • Fine-tuning selectivity: Developing analogs with high selectivity for specific receptor subtypes to minimize off-target effects.

  • Multi-target-directed ligands (MTDLs): Designing single molecules that can modulate multiple targets implicated in a particular disease, which may offer enhanced therapeutic efficacy.

  • Improving pharmacokinetic properties: Optimizing metabolic stability and oral bioavailability to develop drug candidates with favorable dosing regimens.

References

  • Centpropazine. (2023). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Centpropazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30235-30255.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-4353.
  • Bescós, S., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-510.
  • Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 232-250.
  • Loza, M.I., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-10.
  • Di Pietro, O., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5481.
  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Al-Suhaimi, E. A. (2021).
  • Wang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 4983.
  • Anonymous. (n.d.). Synthesis and Pharmacology of PCP Analogs. Erowid.
  • Bhanja, C., & Jena, S. (2017). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 10(4), 431-437.
  • Kumar, A., et al. (2022). Synthesis and CNS Activity of Phenytoin Derivatives. Current Bioactive Compounds, 18(6), e020622205568.

Sources

Methodological & Application

Application Note: Optimal Solvent Selection for Dissolving 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride. The dissolution of dihydrochloride salts of substituted piperazines presents a significant challenge due to the complex interplay between the compound's physicochemical properties and the solvent environment. This guide outlines a two-tiered experimental approach, grounded in fundamental principles of acid-base chemistry and solubility theory, to efficiently identify suitable solvents. We will explore the critical role of pH, co-solvents, and theoretical frameworks like the Henderson-Hasselbalch equation to ensure reliable and reproducible formulation and analysis.

Introduction to the Molecule and Dissolution Challenges

This compound is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties, including high aqueous solubility when protonated.[1][2] As a dihydrochloride salt, the molecule possesses two protonated nitrogen atoms from the piperazine ring, making it the salt of a weak base and a strong acid (HCl).[3][4]

The primary challenge in dissolving this compound lies in its pH-dependent solubility.[5] The protonated dihydrochloride form is highly polar and ionically charged, favoring dissolution in polar, protic solvents, particularly aqueous systems. However, as the pH of the solution increases, the amine groups deprotonate, leading to the formation of the less polar, and likely less water-soluble, free base. This transition is fundamental to selecting an appropriate solvent system and is often overlooked, leading to issues with precipitation, incomplete dissolution, and inconsistent results in downstream applications.

This guide provides a logical workflow to navigate these challenges, moving from broad initial screening to fine-tuned optimization.

Theoretical Framework for Solvent Selection

A successful solvent selection strategy is not based on trial and error but on a solid understanding of the underlying chemical principles. For an amine salt like this compound, two concepts are paramount.

The Critical Role of pKa and the Henderson-Hasselbalch Equation

The behavior of our molecule in solution is governed by the pKa values of its two piperazine nitrogens. Unsubstituted piperazine has two pKa values, approximately 5.35 and 9.73.[1][6][7] Substitution on the nitrogen atoms, as in our target molecule, alters these values.[2][8] The pKa is the pH at which 50% of the specific amine group is in its protonated (charged, salt) form and 50% is in its deprotonated (neutral, free base) form.[9]

The Henderson-Hasselbalch equation allows us to predict the ratio of the protonated (BH+) to deprotonated (B) species at a given pH.[9][10]

For a weak base: pH = pKa + log([B]/[BH⁺])

  • When pH < pKa: The equilibrium shifts to the left, favoring the protonated, charged (BH⁺) form. For our dihydrochloride salt, a low pH environment (e.g., pH 1-4) will ensure the molecule remains fully protonated and thus maximally water-soluble.

  • When pH > pKa: The equilibrium shifts to the right, favoring the deprotonated, neutral free base (B). This form is typically more soluble in organic solvents.

This relationship is the cornerstone of our strategy. By controlling the pH, we can control the ionization state and, consequently, the solubility of the compound.[11][12]

Solvent Polarity and Co-solvency

Beyond pH, the general principle of "like dissolves like" applies.[13] The dihydrochloride salt is highly polar. Therefore, polar solvents are the logical starting point. However, in many pharmaceutical applications, a mixed solvent system (co-solvency) is required to achieve the desired concentration or to make the formulation compatible with non-aqueous systems.[14] Co-solvents like ethanol, methanol, or acetonitrile can be blended with aqueous buffers to modulate the overall polarity of the solvent system, potentially increasing the solubility of the compound, especially if the free base has some organic solvent solubility.

Experimental Protocols

This section details a two-tiered approach to systematically screen for and optimize a solvent system.

Tier 1: Initial Solubility Screening

The goal of this phase is to rapidly identify promising solvent candidates from a broad range of polar and aqueous buffered systems.

Materials:

  • This compound

  • Deionized Water

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Acetonitrile (ACN)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Hydrochloric Acid (HCl), pH ~1.0

  • 0.1 M Acetate Buffer, pH 4.0

  • Vortex mixer, magnetic stirrer, analytical balance, pH meter

Protocol:

  • Preparation: Prepare stock solutions of the aqueous buffers.

  • Dispensing Solvents: Aliquot 2.0 mL of each test solvent (Water, MeOH, EtOH, IPA, ACN, PBS, 0.1 M HCl, Acetate Buffer) into separate, clearly labeled glass vials.

  • Initial Weighing: Accurately weigh approximately 5 mg of this compound and add it to each vial.

  • Mixing: Cap the vials and vortex vigorously for 2 minutes. Place on a magnetic stirrer for 30 minutes at room temperature.

  • Visual Assessment: Visually inspect each vial for complete dissolution. A clear solution with no visible particulates indicates dissolution.

  • Incremental Addition: If the compound dissolves completely, add another 5 mg increment. Repeat steps 4 and 5 until undissolved solid remains (saturation is reached).

  • Data Recording: Record the final approximate solubility (mg/mL) and any observations (e.g., color change, gel formation) in a table.

Expected Tier 1 Results: Based on the structure, it is anticipated that the compound will show high solubility in the acidic aqueous buffers (0.1 M HCl, Acetate Buffer) and deionized water.[5][15] Solubility in polar organic solvents like methanol and ethanol is likely to be moderate to slight, while solubility in less polar solvents like acetonitrile may be poor.[15]

Tier 2: Optimization with Co-solvents and pH Adjustment

This phase focuses on refining the solvent system based on the most promising results from Tier 1, particularly for applications requiring mixed-solvent systems.

Protocol A: Co-Solvent Systems

  • Select Base Solvent: Choose the best aqueous solvent from Tier 1 (e.g., 0.1 M HCl or Acetate Buffer).

  • Prepare Blends: Create a series of co-solvent blends by mixing the chosen aqueous solvent with an organic co-solvent (e.g., Ethanol or Acetonitrile) in varying ratios (e.g., 90:10, 75:25, 50:50 v/v).

  • Determine Solubility: Using the incremental addition method described in Tier 1 (steps 3-7), determine the saturation solubility of the compound in each co-solvent blend.

  • Monitor for Precipitation: After determining solubility, let the saturated solutions stand for 1 hour and observe for any signs of precipitation, which could indicate instability.

Protocol B: Precise pH Titration

  • Prepare Slurry: Create a saturated or near-saturated slurry of the compound in deionized water.

  • pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise and monitor the pH. Note the pH at which the compound fully dissolves.

  • Back Titration (Optional): To the resulting clear solution, slowly add 0.1 M NaOH dropwise. Note the pH at which precipitation begins to occur. This helps define the stable pH window for dissolution.

Data Presentation and Interpretation

Systematic recording of results is crucial for comparison and decision-making.

Table 1: Tier 1 Solubility Screening Results

Solvent SystempHApprox. Solubility (mg/mL)Observations
Deionized Water~5-6
0.1 M HCl1.0>50Freely soluble[15]
Acetate Buffer4.0>50Freely soluble
PBS7.4Possible lower solubility/precipitation
Ethanol (100%)N/ASlightly soluble[15]
Methanol (100%)N/ASlightly soluble[15]
Acetonitrile (100%)N/ALikely insoluble

(Note: Values are illustrative and should be replaced with experimental data.)

Table 2: Tier 2 Co-Solvent Optimization (Example: Acetate Buffer/Ethanol)

Acetate Buffer (pH 4.0) (%)Ethanol (%)Approx. Solubility (mg/mL)Stability (1 hr)
1000>50Stable
9010
7525
5050

Visualization of Workflow

A logical workflow ensures a systematic and efficient approach to solvent selection.

SolventSelectionWorkflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Optimization cluster_2 Troubleshooting T1_Start Start with Compound T1_Solvents Test Solvents: - Water - Acidic Buffers (pH 1, 4) - PBS (pH 7.4) - Polar Organics (EtOH, MeOH) T1_Start->T1_Solvents T1_Protocol Determine Approx. Solubility (Incremental Addition) T1_Solvents->T1_Protocol T1_Decision High Solubility in Aqueous Buffer? T1_Protocol->T1_Decision T2_CoSolvent Co-Solvent Optimization: Test Buffer/Organic Blends (e.g., 90:10, 75:25, 50:50) T1_Decision->T2_CoSolvent Yes T2_pH pH Titration: Determine Precise pH Window for Dissolution & Stability T1_Decision->T2_pH Yes T1_No Re-evaluate: - Check compound purity - Consider alternative salts - Use advanced techniques (e.g., HSP) T1_Decision->T1_No No T2_Final Select Optimal System T2_CoSolvent->T2_Final T2_pH->T2_Final

Caption: Workflow for systematic solvent selection.

Conclusion and Recommendations

The solubility of this compound is fundamentally dictated by the pH of the solvent system. Its dihydrochloride nature ensures high solubility in acidic aqueous environments (pH < 5), where both piperazine nitrogens remain fully protonated.

For purely aqueous applications, an acetate buffer (pH ~4.0) or dilute HCl (pH 1-2) is recommended as the starting point.

For applications requiring organic co-solvents, a system based on an acidic aqueous buffer mixed with ethanol or acetonitrile should be optimized. It is critical to ensure the final pH of the mixed system remains sufficiently acidic to prevent precipitation of the free base.

This structured, two-tiered approach provides a reliable framework for developing a robust and reproducible solvent system, minimizing wasted resources and ensuring the integrity of downstream analytical or formulation work.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Hansen Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Galan, K. et al. (2021). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Retrieved from [Link]

  • Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. Retrieved from [Link]

  • Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Desantis, J. et al. (2022). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Professor Steven Abbott. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Abbott, S. (2014). HSPiP HSP Estimation. YouTube. Retrieved from [Link]

  • Klotz, U. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Trends in Analytical Chemistry, 75, A1-A2. Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine dihydrochloride. PubChem. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine. PubChem. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

Sources

Application Note: Cell Culture Handling and Dosing of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride is a pharmacologically significant building block, structurally related to established CNS-active agents (e.g., serotonin and sigma receptor ligands). While often used as a synthetic intermediate, its direct application in phenotypic screening requires precise handling due to the dihydrochloride (2HCl) salt form.

This guide addresses the critical challenge of using 2HCl salts in cell culture: acidification of culture media . Improper handling leads to false-positive toxicity data caused by pH shifts rather than compound pharmacology. This protocol establishes a self-validating workflow for solubility optimization, pH neutralization, and dose-response screening.

Chemical Identity
PropertyDetail
Compound Name This compound
CAS Number 1185298-93-4 (Representative)
Molecular Formula C₁₃H₂₂Cl₂N₂ (Salt Form)
Molecular Weight ~277.2 g/mol (approx., varies by hydration)
Physical State White to off-white crystalline solid
Solubility High in Water/DMSO; Acidic in solution

Material Preparation & Solubility

The Acidity Challenge

The "dihydrochloride" designation indicates that for every mole of piperazine, two moles of HCl are present. Dissolving this compound in water or weak buffers will generate a highly acidic solution (pH < 3.0 at high concentrations).

  • Risk: Direct addition to cell culture media can overcome the bicarbonate buffer capacity, turning the media yellow (acidic) and inducing cellular stress unrelated to the drug target.

  • Solution: Use a high-concentration DMSO stock (where ionization is suppressed) or a pre-buffered aqueous stock.

Stock Solution Protocol (Preferred: DMSO)

Objective: Create a 100 mM Master Stock.

  • Weighing: Weigh 27.7 mg of compound.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrolysis and maintains sterility. The acidic protons remain associated or non-reactive until dilution into aqueous media.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into light-protective amber tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Alternative Aqueous Stock (For DMSO-Sensitive Cells)

Objective: Create a 10 mM Neutralized Stock.

  • Dissolve compound in PBS (pH 7.4) .

  • Critical Step: Check pH. It will likely be acidic.

  • Neutralization: Titrate carefully with 1N NaOH until pH reaches 7.2–7.4.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter .

    • Note: Aqueous stocks are less stable; prepare fresh or use within 1 week at 4°C.

Cell Culture Dosing Strategy

Experimental Design: The "3-Log" Screen

For uncharacterized biological activity, use a semi-logarithmic dilution series to capture IC50/EC50 values effectively.

Target Concentrations: 0.1 µM, 1.0 µM, 10 µM, 100 µM.

Preparation of Working Solutions (200x)

Prepare "200x" concentrates in DMSO first to ensure solubility before hitting the aqueous media. This keeps the final DMSO concentration on cells constant at 0.5%.

Target Final Conc.Preparation of 200x Concentrate (in DMSO)
100 µM Dilute 100 mM Stock 1:5 (20 µL Stock + 80 µL DMSO) → 20 mM
10 µM Dilute 20 mM Concentrate 1:10 (10 µL + 90 µL DMSO) → 2 mM
1 µM Dilute 2 mM Concentrate 1:10 (10 µL + 90 µL DMSO) → 0.2 mM
0.1 µM Dilute 0.2 mM Concentrate 1:10 (10 µL + 90 µL DMSO) → 0.02 mM
Vehicle Control Pure DMSO (100%)
Dosing the Cells
  • Seed Cells: Plate cells (e.g., HEK293, SH-SY5Y) at appropriate density (e.g., 5,000 cells/well in 96-well plate) and allow 24h attachment.

  • Intermediate Dilution (Self-Validating Step):

    • Do NOT add 200x DMSO stock directly to cells (causes osmotic shock).

    • Prepare a 2x Dosing Media : Dilute the 200x DMSO concentrate 1:100 into pre-warmed culture media.

    • Check: Verify the 2x media pH is not yellow. If yellow, the 2HCl salt has acidified the media. Adjust with sterile NaOH if necessary (rare at these concentrations, but possible at >100 µM).

  • Final Addition: Add 100 µL of 2x Dosing Media to the 100 µL of media already in the well.

    • Final DMSO concentration: 0.5% (Non-toxic for most lines).

Visual Workflow & Mechanism

The following diagram illustrates the critical pH-check workflow required for dihydrochloride salts.

DosingWorkflow Compound 1-(1-p-Tolyl-ethyl)-piperazine 2HCl (Solid Powder) DMSOStock 100 mM Master Stock (in 100% DMSO) Compound->DMSOStock Dissolve Dilution Serial Dilution (200x) (in DMSO) DMSOStock->Dilution Prepare Conc. MediaMix Intermediate 1:100 Dilution (into Culture Media) Dilution->MediaMix 10 µL into 990 µL Media PHCheck CRITICAL: pH Check (Is Media Yellow?) MediaMix->PHCheck Visual Inspection Adjust Neutralize with 1N NaOH PHCheck->Adjust Yes (Acidic) FinalDose Add to Cells (1:1) Final DMSO: 0.5% PHCheck->FinalDose No (Neutral) Adjust->FinalDose Assay Readout (Viability/Signaling) FinalDose->Assay Incubate 24-48h

Caption: Workflow emphasizing the critical pH verification step required when dosing dihydrochloride salts to prevent acid-induced cytotoxicity.

Assay Endpoints & Expected Biological Context

Since this compound is a piperazine derivative, it is likely being screened for CNS activity.[1][2]

Viability Screening (Safety)
  • Assay: MTT or CCK-8.

  • Timepoint: 24 hours.

  • Threshold: If viability < 80% at 10 µM, the compound is considered cytotoxic.

  • Troubleshooting: If toxicity is observed only at the highest dose (100 µM) and the media turned yellow, it is an artifact of the 2HCl acidity, not true drug toxicity.

Functional Targets (Hypothetical)

Piperazines often target GPCRs.

  • Calcium Flux (Gq-coupled): If targeting 5-HT2 receptors.

  • cAMP (Gs/Gi-coupled): If targeting Dopamine receptors.

  • Sigma-1 Receptor: Often requires specific radioligand binding assays as Sigma-1 does not always couple to immediate second messengers.

References

  • PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022).[3] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry. [Link][3]

Sources

Application Note: Formulation of 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride for In Vivo Studies

[1]

Executive Summary & Physicochemical Context

This compound is a substituted piperazine derivative often utilized in neuropharmacology as a monoaminergic modulator. The presence of the dihydrochloride (2HCl) salt form confers high water solubility but generates a significantly acidic solution (pH < 3.0) upon dissolution.[1]

Direct injection of unbuffered 2HCl salts causes severe peritoneal irritation (IP), venous sclerosis (IV), and variable bioavailability due to precipitation at the injection site. This guide provides a rational formulation strategy to neutralize the vehicle while maintaining solubility, ensuring data integrity and animal welfare.

Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Formulation
Molecular Weight ~277.2 g/mol (Salt)Conversion factor to Free Base is ~0.73.
Solubility (Water) High (>50 mg/mL)Easy to dissolve initially.
Solution pH 1.5 – 3.0 (Unbuffered)Critical: Must be adjusted to pH 5.0–7.0 for in vivo use.
pKa (Piperazine) N1: ~5.3, N4: ~9.7At pH 7.4, the molecule is partially cationic; risk of free base precipitation exists.
LogP (Free Base) ~2.5 (Estimated)Moderate lipophilicity; may require cyclodextrins if concentration >10 mg/mL.

Formulation Decision Logic

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the required concentration and route of administration.

FormulationLogicStartStart: Define Required DoseCalcConcCalculate Concentration(e.g., 10 mg/kg @ 10 mL/kg = 1 mg/mL)Start->CalcConcCheckConcIs Concentration > 5 mg/mL?CalcConc->CheckConcLowConcLow Concentration(< 5 mg/mL)CheckConc->LowConcNoHighConcHigh Concentration(> 5 mg/mL)CheckConc->HighConcYesSalinePathDissolve in 0.9% SalineAdjust pH to 5.5-6.5LowConc->SalinePathComplexPathUse 20% HP-β-CD in SalinePrevents precipitation at neutral pHHighConc->ComplexPathVisualCheckVisual Inspection:Precipitate?SalinePath->VisualCheckComplexPath->VisualCheckSuccessSterile Filter (0.22 µm)Ready for InjectionVisualCheck->SuccessClearFailAdd Co-solvent(5% DMSO / 5% Tween 80)VisualCheck->FailCloudyFail->Success

Figure 1: Decision logic for vehicle selection. High concentrations of piperazine salts often require complexing agents (Cyclodextrins) to prevent free-base precipitation during pH neutralization.

Protocol A: Parenteral Formulation (IV/IP)

Target Route: Intraperitoneal (IP) or Intravenous (IV) Vehicle: 0.9% Saline or 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials Required[3][4][5][6][7][8][9][10][11]
  • This compound (Solid).

  • Vehicle: Sterile 0.9% NaCl (Saline) OR 20% (w/v) HP-β-CD in water.

  • pH Modifiers: 1N NaOH and 0.1N NaOH (Sodium Hydroxide).

  • Equipment: pH meter (micro-probe recommended), vortex mixer, 0.22 µm PES syringe filter.

Step-by-Step Methodology
  • Calculation:

    • Determine the Salt-to-Base Ratio . If dosing is based on the free base, correct the weight.

    • Correction Factor:

      
      
      
  • Initial Dissolution (Acidic Phase):

    • Weigh the required amount of compound.[2]

    • Dissolve in 80% of the final volume of the chosen vehicle (Saline or HP-β-CD).

    • Note: The solution will be clear but highly acidic (pH ~2.0). Do not inject yet.

  • pH Adjustment (The "Titration" Step):

    • Place the vial on a magnetic stirrer.

    • Slowly add 1N NaOH dropwise while monitoring pH.

    • As pH approaches 4.0, switch to 0.1N NaOH to avoid overshooting.

    • Target pH: 5.5 – 6.5.

    • Critical Check: Watch for "transient cloudiness" (the Tyndall effect). If the solution turns milky at pH 6.0, the free base is precipitating.

      • If Precipitate Forms: Add 5% Tween 80 or switch to the HP-β-CD vehicle.

  • Final Volume & Osmolality:

    • Add vehicle to reach the final target volume.

    • Verify pH one last time.

    • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) filter.

  • Storage: Use fresh (within 24 hours). Piperazines can oxidize; protect from light.

Protocol B: Oral Formulation (PO)

Target Route: Oral Gavage Vehicle: Distilled Water or 0.5% Methylcellulose (if suspension is needed)

Rationale

For oral dosing, the stomach's acidity (pH 1-2) keeps the compound soluble. However, a highly acidic solution can damage the esophagus during gavage.

Methodology
  • Vehicle: Distilled water is usually sufficient.

  • Dissolution: Dissolve the dihydrochloride salt in water.

  • Buffering (Optional but Recommended):

    • Adjust pH to ~4.0 using dilute NaOH. This is sufficient to protect the esophagus while ensuring the drug remains fully dissolved before hitting the stomach.

  • Taste Masking (For voluntary consumption):

    • Piperazines are bitter. If not using gavage (e.g., water bottle), add 1-2% Sucrose or Saccharin.

Quality Control & Validation

Before administering to animals, validate the formulation using the "Bench-to-Cage" checklist:

CheckAcceptance CriteriaAction if Failed
Visual Appearance Crystal clear, no particulates.Sonicate for 10 min. If fails, add 5% DMSO.
pH 5.0 – 7.0 (IV/IP); 3.0 – 5.0 (PO).Adjust with NaOH/HCl.
Osmolality 280 – 320 mOsm/kg (Isotonic).If hypertonic (>350), dilute with water.
Stability No color change after 4h at RT.Prepare fresh immediately before dosing.

Safety & Handling

  • Piperazine Toxicity: Piperazine compounds can act as GABA agonists or serotonergic modulators. Handle as a potential neurotoxin.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Animal Monitoring: Observe animals for signs of serotonin syndrome (tremors, hind limb abduction, head weaving) immediately post-injection.

References

  • Solubility of Piperazine Salts

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Dihydrochloride.
    • URL:[Link]

  • Formulation of Acidic Salts for IP Injection

    • Source: Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science.[3]

    • URL:[Link]

  • Cyclodextrin Utility in Preclinical Formulation

    • Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

    • URL:[Link]

  • In Vivo pH Considerations

    • Source: Naujoks, K., et al. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility. Journal of Pharmaceutical Sciences.
    • URL:[Link]

Extraction of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Recovery Extraction of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride from Biological Matrices for Quantitative Bioanalysis

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and clinical chemistry.

Abstract

This document provides a comprehensive guide to the extraction of this compound from common biological matrices, primarily plasma and urine. As a substituted piperazine, this compound is expected to be a basic and moderately lipophilic molecule, properties that dictate the optimal strategies for its isolation. We present two robust, field-proven protocols: a Liquid-Liquid Extraction (LLE) method optimized for plasma and serum, and a Solid-Phase Extraction (SPE) method tailored for the cleaner extraction from urine. The scientific rationale behind each step is detailed to empower researchers to adapt these methods to their specific needs. These protocols are designed to integrate seamlessly with modern analytical platforms, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sensitive and selective quantification of such analytes in complex biological samples[1][2].

Analyte Profile & Physicochemical Rationale

The successful extraction of any analyte is fundamentally dependent on its physicochemical properties. While specific experimental data for 1-(1-p-Tolyl-ethyl)-piperazine is not widely published, we can extrapolate its expected behavior from its core structure and well-characterized analogs like 1-(p-Tolyl)piperazine and other piperazine derivatives[3][4][5].

Causality: The piperazine moiety contains two nitrogen atoms, making the molecule basic. The pKa values of piperazine itself are approximately 9.73 and 5.35[6][7]. The presence of alkyl and aryl substituents will modulate these values, but the compound will retain its basic character. This is the critical lever for extraction: by adjusting the sample pH to be at least 2 units above the highest pKa, we can deprotonate the amine groups. This neutralization of charge dramatically decreases the analyte's affinity for the aqueous matrix and increases its partitioning into an organic solvent (in LLE) or its retention on a non-polar/ion-exchange sorbent (in SPE).

PropertyEstimated Value/CharacteristicRationale & Impact on Extraction
Molecular Formula C₁₃H₂₂N₂ (as free base)Defines the monoisotopic mass for MS detection.
Molecular Weight 206.33 g/mol (free base); 279.25 g/mol (dihydrochloride)Important for preparing standard solutions.
Structure (Free Base) 1-(1-p-Tolyl-ethyl)-piperazineA substituted piperazine with a non-polar tolyl-ethyl group.
Form Dihydrochloride SaltHighly soluble in aqueous solutions and biological fluids[7].
Estimated pKa ~8.5 - 9.5 (most basic nitrogen)Dictates that a pH > 10.5 is required to ensure the analyte is in its neutral, extractable form[6][8].
Estimated LogP ~2.0 - 3.0Indicates moderate lipophilicity, making it suitable for extraction into common organic solvents like MTBE or ethyl acetate[9].
Analytical Platform LC-MS/MSPreferred due to high sensitivity and selectivity for piperazine derivatives in complex matrices[2][10][11].

Principle of Extraction Methodologies

Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility and partitioning of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent[12]. For a basic compound like 1-(1-p-Tolyl-ethyl)-piperazine, the workflow involves:

  • Alkalinization: The biological sample (e.g., plasma) is made basic (pH > 10.5) to convert the protonated, water-soluble analyte into its neutral, lipophilic free-base form.

  • Extraction: An immiscible organic solvent is added. Vigorous mixing creates a large surface area for the neutral analyte to partition from the aqueous phase into the organic phase.

  • Separation & Concentration: The phases are separated (typically by centrifugation), and the organic layer containing the analyte is removed, evaporated, and reconstituted in a smaller volume of mobile phase-compatible solvent for LC-MS/MS analysis[13].

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that partitions the analyte between a solid (sorbent) and a liquid (sample/solvents) phase[14]. For our target analyte in a matrix like urine, a mixed-mode or polymeric reversed-phase sorbent is ideal.

  • Conditioning & Equilibration: The sorbent is prepared with organic solvent (e.g., methanol) and then an aqueous buffer to ensure reproducible interaction with the analyte.

  • Loading: The pre-treated urine sample is passed through the sorbent. The analyte is retained on the solid phase through hydrophobic and/or ionic interactions.

  • Washing: The sorbent is washed with a specific solvent mixture designed to remove endogenous interferences (salts, urea, etc.) while the analyte of interest remains bound.

  • Elution: A strong organic solvent, often with an acid or base modifier to disrupt the retention mechanism, is used to desorb the analyte from the sorbent into a clean collection tube[15][16].

Detailed Application Protocols

Trustworthiness: The following protocols incorporate an internal standard (IS). The use of a stable isotope-labeled (SIL) IS is the gold standard for quantitative mass spectrometry as it co-extracts with the analyte and compensates for variations in extraction recovery and matrix-induced ion suppression/enhancement[1]. If a SIL-IS is unavailable, a structurally similar compound (e.g., 1-(o-Tolyl)piperazine) can be used after careful validation.

Protocol 1: Liquid-Liquid Extraction from Human Plasma

This protocol is designed for high-recovery extraction from complex proteinaceous matrices like plasma or serum.

Materials & Reagents:

  • Biological Matrix: Human plasma (with K₂EDTA as anticoagulant)

  • Analyte Stock Solution: 1 mg/mL this compound in Methanol

  • Internal Standard (IS) Stock: 1 mg/mL of a suitable IS (e.g., deuterated analog) in Methanol

  • Working Solutions: Serial dilutions of stock solutions in 50:50 Methanol:Water

  • Basification Agent: 1 M Sodium Hydroxide (NaOH) or 5 M Ammonium Hydroxide (NH₄OH)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Reconstitution Solvent: 10:90 Acetonitrile:Water with 0.1% Formic Acid

  • Equipment: Vortex mixer, centrifuge capable of >3000 x g, solvent evaporator (e.g., nitrogen stream), autosampler vials.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the IS working solution to all tubes (except double blanks). Vortex briefly. This step ensures the IS is subjected to the exact same extraction process as the analyte.

  • Alkalinization: Add 50 µL of 1 M NaOH. Vortex for 10 seconds. This raises the pH to >12, ensuring complete neutralization of the piperazine nitrogens.

  • Extraction: Add 1 mL of MTBE. Cap the tubes securely and vortex vigorously for 2 minutes. Vigorous mixing is essential to maximize the partitioning of the analyte into the organic solvent.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C. This creates a sharp separation between the upper organic layer, a precipitated protein disk, and the lower aqueous layer.

  • Analyte Collection: Carefully transfer the upper organic layer (~900 µL) to a clean 1.5 mL tube, being careful not to disturb the protein/aqueous interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Complete dryness is crucial to avoid solvent effects during chromatographic analysis.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram of LLE Workflow

LLE_Workflow plasma 200 µL Plasma is Add 25 µL Internal Standard plasma->is Spike base Add 50 µL 1M NaOH (pH > 12) is->base Alkalinize solvent Add 1 mL MTBE Vortex 2 min base->solvent Extract centrifuge1 Centrifuge 4000 x g, 10 min solvent->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer Separate Phases evap Evaporate to Dryness (N₂) transfer->evap recon Reconstitute 100 µL Mobile Phase evap->recon centrifuge2 Centrifuge 10,000 x g, 5 min recon->centrifuge2 Clarify inject Inject Supernatant for LC-MS/MS centrifuge2->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma.

Protocol 2: Solid-Phase Extraction from Human Urine

This protocol uses a polymeric reversed-phase sorbent for robust and clean extraction from urine, which has high salt content but lower protein levels than plasma.

Materials & Reagents:

  • Biological Matrix: Human urine

  • SPE Device: Polymeric reversed-phase SPE cartridges or 96-well plates (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 30 mg bed mass[14].

  • Analyte & IS Solutions: As described in Protocol 1.

  • Pre-treatment Buffer: 2% Phosphoric Acid

  • Conditioning Solvent: Methanol (HPLC Grade)

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 5% Methanol in 20 mM Ammonium Acetate buffer (pH 6)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Reconstitution Solvent: 10:90 Acetonitrile:Water with 0.1% Formic Acid

  • Equipment: SPE manifold (vacuum or positive pressure), vortex mixer, centrifuge, evaporator, autosampler vials.

Step-by-Step Methodology:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 500 µL of urine with 500 µL of 2% Phosphoric Acid. Add 25 µL of the IS working solution. Vortex to mix. Acidification ensures the analyte is fully protonated and improves initial binding to some sorbents, while also helping to precipitate any proteins.

  • SPE Sorbent Conditioning: Pass 1 mL of Methanol through the SPE sorbent. This wets the polymer and activates it for retention.

  • Equilibration: Pass 1 mL of Deionized Water through the sorbent. Do not allow the sorbent to go dry. This removes the methanol and prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the entire 1 mL of the pre-treated sample onto the SPE device. Pass it through slowly (~1 mL/min). Slow loading maximizes the interaction time between the analyte and the sorbent, ensuring high retention.

  • Washing: Pass 1 mL of Wash Solvent through the sorbent. This is a critical step to remove salts and other polar interferences. The low percentage of organic solvent is not strong enough to elute the moderately lipophilic analyte.

  • Sorbent Drying: Apply high vacuum or positive pressure to the manifold for 2-5 minutes to thoroughly dry the sorbent. Removing residual aqueous wash solvent is crucial for efficient elution.

  • Elution: Place clean collection tubes inside the manifold. Add 1 mL of Elution Solvent to the SPE device. Allow it to soak for 30 seconds before slowly passing it through to elute the analyte. The combination of a strong organic solvent (methanol) and a high pH (ammonia) neutralizes the analyte and disrupts its hydrophobic interaction with the sorbent, leading to efficient elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of Reconstitution Solvent, as described in steps 7 & 8 of Protocol 1.

  • Analysis: Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram of SPE Workflow

SPE_Workflow cluster_prep Sample Prep cluster_spe SPE Cartridge cluster_post Post-Elution urine 500 µL Urine acid Add 500 µL 2% H₃PO₄ urine->acid is Spike with IS acid->is load 3. Load Sample is->load condition 1. Condition 1 mL MeOH equil 2. Equilibrate 1 mL H₂O wash 4. Wash 1 mL 5% MeOH elute 5. Elute 1 mL 5% NH₄OH in MeOH evap Evaporate elute->evap recon Reconstitute evap->recon inject Inject to LC-MS/MS recon->inject

Caption: Solid-Phase Extraction (SPE) workflow for urine.

Analytical Instrumentation: LC-MS/MS

A validated LC-MS/MS method is required for the final analysis. While method development is specific to the instrument, the following parameters provide an authoritative starting point for piperazine-type compounds[10][11][17].

ParameterRecommended ConditionRationale
LC Column C18, < 3 µm particle size (e.g., Waters Acquity BEH, Agilent Zorbax)Provides good reversed-phase retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic eluent for gradient elution.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical UPLC/HPLC systems.
Gradient Start at 5-10% B, ramp to 95% B, re-equilibrateA generic gradient to elute the analyte and clean the column.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic piperazine nitrogens are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific precursor → product ion transition.
MRM Transition Precursor [M+H]⁺: 207.18; Product Ions: To be determined experimentally. Likely fragments include ions from the cleavage of the piperazine ring or the ethyl bridge.The precursor is the protonated molecule. Product ions must be optimized by infusing a pure standard.

Method Validation & Trustworthiness

To ensure the trustworthiness of the data, any bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:

  • Selectivity & Specificity: Absence of interfering peaks from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity & Range: The concentration range over which the instrument response is proportional to the analyte concentration (typically requiring r² > 0.99).

  • Accuracy & Precision: Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision), usually assessed at multiple QC levels.

  • Limit of Detection (LOD) & Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery & Matrix Effect: The efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on ionization efficiency (matrix effect).

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • 1-(o-Tolyl)piperazine dihydrochloride. PubChem. Available at: [Link]

  • 1-(p-Tolyl)piperazine dihydrochloride. PubChem. Available at: [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH. Available at: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • 1-(p-Tolyl)piperazine. PubChem. Available at: [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • 2-Methyl-1-(p-tolyl)piperazine. PubChem. Available at: [Link]

  • Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. PubMed. Available at: [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • pK a values of common substituted piperazines. ResearchGate. Available at: [Link]

  • piperazine dihydrochloride. The Good Scents Company. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Table-1-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/483c74902187a5521b339678c1873099951737e3]([Link]

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. EPA. Available at: [Link]

  • Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization using a multivariate approach. ResearchGate. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Piperazin-1-ylpropanol. PubChem. Available at: [Link]

  • 1-[2-Methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone. EPA. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the aqueous solubility of this compound. As a dihydrochloride salt of a piperazine derivative, this molecule is anticipated to have favorable aqueous solubility; however, challenges such as slow dissolution rates, precipitation, and achieving high concentrations for specific experimental needs can arise.[1] This document offers a structured, question-and-answer-based approach to address these potential issues, grounded in established scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of piperazine dihydrochloride salts?

A1: Piperazine itself is freely soluble in water.[2][3][4] The formation of a dihydrochloride salt is a common and effective strategy to increase the aqueous solubility and dissolution rate of basic active pharmaceutical ingredients (APIs).[5][6] Therefore, this compound is expected to be highly soluble in water.[1] However, factors such as the crystalline structure of the solid, temperature, and the pH of the aqueous medium can influence its dissolution kinetics and equilibrium solubility.[1]

Q2: I'm observing slow dissolution of the compound in water. What could be the cause?

A2: Slow dissolution can be attributed to several factors. The particle size of the solid material plays a crucial role; larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution. Additionally, inadequate agitation or stirring can lead to the formation of a saturated layer of solvent around the solid particles, hindering further dissolution. The temperature of the solvent is another important factor, as solubility for many salts increases with temperature.[1]

Q3: My compound dissolved initially, but then a precipitate formed. Why is this happening?

A3: This phenomenon, known as precipitation, can occur for a few reasons. If you have prepared a supersaturated solution (a solution containing more dissolved solute than can be held at equilibrium), it is inherently unstable and can precipitate over time.[7][8] Changes in temperature or pH can also trigger precipitation. For instance, if the solution cools down, the solubility may decrease, leading to the formation of solid crystals. Similarly, if the pH of the solution is altered, it could affect the ionization state of the molecule and consequently its solubility.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility challenges encountered during experimentation with this compound.

Issue 1: Incomplete Dissolution in Aqueous Media

If you are unable to achieve your target concentration in water, consider the following troubleshooting steps, starting with the simplest and progressing to more advanced techniques.

Before exploring more complex formulation strategies, ensure that the fundamental dissolution parameters are optimized.

  • Increase Agitation: Ensure vigorous stirring or vortexing to maximize the interaction between the solute and the solvent.

  • Gentle Heating: Cautiously increase the temperature of the solution. The solubility of many salts, including piperazine dihydrochloride, generally increases with temperature.[1] Be mindful of the compound's stability at elevated temperatures.

  • Particle Size Reduction: If you have access to the solid material, gentle grinding with a mortar and pestle can increase the surface area and potentially the dissolution rate.[9][10]

The solubility of a dihydrochloride salt can be influenced by the pH of the solution.[1]

  • Rationale: As a dihydrochloride salt, the piperazine nitrogens are protonated. Maintaining a slightly acidic pH can help keep the compound in its fully ionized, and thus more soluble, form. However, at very low pH, the common ion effect from excess chloride ions could potentially decrease solubility.[7][8][11][12]

  • Experimental Protocol:

    • Prepare a slurry of the compound in deionized water.

    • Gradually add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while monitoring the dissolution.

    • Conversely, you can explore the effect of a pharmaceutically acceptable buffer system to maintain a target pH.

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[13][14]

  • Rationale: Co-solvents work by reducing the polarity of the aqueous environment, which can be beneficial for dissolving molecules with hydrophobic regions, such as the p-tolyl group in this compound.[15][16]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[14][15]

  • Experimental Protocol:

    • Prepare a stock solution of the compound in a suitable co-solvent where it exhibits high solubility.

    • Titrate this stock solution into the aqueous buffer with constant stirring.

    • Alternatively, prepare various mixtures of the co-solvent and water (e.g., 10%, 20%, 30% v/v co-solvent in water) and then attempt to dissolve the compound directly in these mixtures.

Table 1: Commonly Used Co-solvents for Solubility Enhancement

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol5 - 40Generally well-tolerated in many experimental systems.
Propylene Glycol10 - 60A common vehicle for both oral and parenteral formulations.
PEG 40020 - 70A non-volatile and widely used solubilizer.
Glycerin10 - 50A viscous co-solvent that can also act as a humectant.
Issue 2: Achieving High Concentrations for Stock Solutions

For certain applications, such as high-throughput screening or in vivo studies, highly concentrated stock solutions are necessary. If the above methods are insufficient, consider complexation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[18][19][20]

  • Rationale: The hydrophobic p-tolyl group of 1-(1-p-Tolyl-ethyl)-piperazine can likely fit into the hydrophobic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex.[17][18]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. The derivatives often offer significantly higher aqueous solubility and lower toxicity than the parent β-CD.

  • Experimental Protocol (Kneading Method):

    • Place a known amount of the chosen cyclodextrin (e.g., HP-β-CD) in a mortar.

    • Add a small amount of a water-alcohol mixture to form a paste.

    • Add the this compound to the paste in a 1:1 or 1:2 molar ratio (API:cyclodextrin).

    • Knead the mixture for a specified period (e.g., 30-60 minutes).

    • Dry the resulting solid mass and then test its aqueous solubility.

Part 3: Visual and Methodological Guides

Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing the solubility challenges of this compound.

Solubility_Enhancement_Workflow Start Start: Solubility Issue with This compound Basic_Optimization Step 1.1: Basic Optimization (Agitation, Temperature, Particle Size) Start->Basic_Optimization pH_Adjustment Step 1.2: pH Adjustment Basic_Optimization->pH_Adjustment If solubility is still insufficient Success Target Solubility Achieved Basic_Optimization->Success If successful Cosolvents Step 1.3: Use of Co-solvents pH_Adjustment->Cosolvents If solubility is still insufficient pH_Adjustment->Success If successful Complexation Step 2.1: Complexation with Cyclodextrins Cosolvents->Complexation For high concentration or if others fail Cosolvents->Success If successful Complexation->Success If successful Failure Further Formulation Development Needed Complexation->Failure If solubility remains inadequate

Caption: A stepwise workflow for improving the aqueous solubility of the target compound.

Mechanism of Cyclodextrin Complexation

This diagram illustrates how a cyclodextrin can enhance the solubility of a guest molecule.

Cyclodextrin_Complexation cluster_after After Complexation Guest Poorly Soluble Guest Molecule (e.g., p-tolyl group) CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Complex Soluble Inclusion Complex Water Water Molecules Guest_in_CD Guest

Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin to form a water-soluble complex.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
  • INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. (2010).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Drug solubilization by complexation. PubMed. (2017).
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. (2024).
  • Piperazine dihydrochloride - Solubility of Things.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • Piperazine - Solubility of Things.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
  • Cosolvent. Wikipedia.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2025).
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest.
  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. (2015).
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • 1-(p-Tolyl)piperazine dihydrochloride. PubChem.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. (2025).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Improving API Solubility using API Processing. Sigma-Aldrich.
  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. (2025).
  • SOLUBILITY OF THE DPH SALTS. ResearchGate.
  • Solid liquid solubility of piperazine. SINTEF.
  • 1-(p-Tolyl)piperazine. PubChem.
  • piperazine dihydrochloride, 142-64-3. The Good Scents Company.
  • 1-(P-TOLYL)PIPERAZINE DIHYDROCHLORIDE. ChemicalBook. (2022).
  • N-(m-Tolyl)piperazine dihydrochloride. Chem-Impex.
  • 1-(1-(p-Tolyl)ethyl)piperazine dihydrochloride. BLDpharm.
  • 1-(p-Tolyl)piperazine dihydrochloride, 97%. Labchem.
  • Piperazine. Wikipedia.
  • 1-(P-TOLYL)-PIPERAZINE DIHYDROCHLORIDE AldrichCPR. Sigma-Aldrich.

Sources

Overcoming hygroscopic challenges with 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Challenges with 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride Ticket ID: #HYGRO-PIP-2HCl-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your batch of This compound has transitioned from a free-flowing powder to a sticky gum, or you are experiencing capping/sticking during tablet compression.

This molecule combines a secondary amine (piperazine) with a chiral ethyl-tolyl group, stabilized as a dihydrochloride (2HCl) salt. While the 2HCl salt formation improves aqueous solubility, it introduces significant hygroscopicity . The chloride ions in the crystal lattice have a high hydration energy, readily stripping moisture from the atmosphere once the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt (typically <45% RH for this class of amines).

This guide is structured to troubleshoot these specific failure modes.

Module 1: Intake, Storage & Recovery

Q: My sample has turned into a wet paste or "goo" inside the container. Is it degraded?

A: Likely not degraded, but deliquesced . The substance has absorbed enough atmospheric moisture to dissolve in its own sorbed water.[1] This is a physical change, not necessarily a chemical one (hydrolysis), provided it hasn't been wet for weeks at elevated temperatures.

Troubleshooting Protocol: The "Rescue" Drying Do not simply heat it in an oven; the dissolved HCl can cause chemical degradation at high temperatures in a liquid state.

  • Azeotropic Distillation (Recommended for >5g):

    • Dissolve the "goo" in a minimum amount of anhydrous ethanol.

    • Add Toluene (forms a low-boiling azeotrope with water).

    • Rotary evaporate at 45°C under reduced pressure. The water will co-distill with the toluene.

    • Repeat 2x until a solid precipitate forms.

  • Vacuum Drying (Final Step):

    • Place the solid in a vacuum oven at 40°C (max) over P₂O₅ (Phosphorus Pentoxide) or activated silica gel for 24 hours.

    • Why: P₂O₅ is chemically aggressive and will pull the final bound water that heat alone cannot remove without melting the salt.

Q: How should I store this to prevent recurrence?

A: You must maintain the environment below the salt's Critical Relative Humidity (CRH).

The "Dry Chain" Protocol:

  • Primary Container: Amber glass with a Teflon-lined cap (plastic bottles are permeable to moisture over months).

  • Secondary Containment: Heat-sealed aluminum moisture barrier bag (MBB) with a desiccant sachet.

  • Headspace: Purge with dry Nitrogen or Argon before sealing.

Module 2: Weighing & Handling

Q: The powder flies everywhere (static) or sticks to the spatula (hygroscopic). How do I weigh it accurately?

A: This is a classic "Hygroscopic-Electrostatic Cycle." As you dry the powder to prevent sticking, it becomes dielectric and holds static charge.

Step-by-Step Weighing Workflow:

StepActionScientific Rationale
1 Equilibrate Allow the container to reach room temp before opening. Prevents condensation on cold crystals.
2 Ionize Use an Anti-Static Gun (Zerostat) or ionizing blower on the spatula and weigh boat. Neutralizes static charge.
3 Rapid Transfer Use the "Subtractive Weighing" method. Weigh the full vial, remove approx amount, weigh vial again.
4 Environment Glove Box is ideal. If unavailable, use a Glove Bag purged with N₂. Limit exposure time to <2 minutes.

Module 3: Formulation & Processing

Q: The tablets are sticking to the punch faces during compression. What is happening?

A: The heat of compression (friction) is liberating trace surface moisture, creating a liquid bridge between the tablet surface and the steel punch tip.

Formulation Troubleshooting Guide:

  • Excipient Selection (The "Moisture Sponge" Strategy):

    • Avoid: Lactose Monohydrate (releases water), Sorbitol (hygroscopic).

    • Use:Mannitol (Spray Dried) or Anhydrous Dicalcium Phosphate . These are non-hygroscopic and brittle, preventing water release.

  • Lubrication:

    • Increase Magnesium Stearate to 1.0 - 1.5% (higher than the standard 0.5%).

    • Why: The hydrophobic magnesium stearate coats the hygroscopic drug particles, creating a physical moisture barrier.

  • Process Change:

    • STOP Wet Granulation. Water will activate the deliquescence.

    • Adopt Dry Granulation (Roller Compaction).

Visual Workflow: Formulation Decision Tree

FormulationStrategy Start Start: Formulation Design CheckDose Drug Load > 30%? Start->CheckDose HighLoad High Risk of Sticking CheckDose->HighLoad Yes LowLoad Standard Risk CheckDose->LowLoad No Process Select Process HighLoad->Process LowLoad->Process WetGran Wet Granulation Process->WetGran Avoid (High Fail Rate) DryGran Dry Granulation (Roller Compaction) Process->DryGran Recommended DirectComp Direct Compression Process->DirectComp If Flow Allows Excipient Excipient Choice DryGran->Excipient DirectComp->Excipient Mannitol Use Mannitol / DCPA (Non-Hygroscopic) Excipient->Mannitol MCC Use Low-Moisture MCC (e.g., PH-112) Excipient->MCC

Figure 1: Decision tree for processing hygroscopic piperazine salts. Note the critical avoidance of wet granulation.

Module 4: Analytical Challenges

Q: My NMR spectrum shows a shifting broad peak, and the integration is off. Is the sample impure?

A: Not necessarily. The "shifting peak" is likely the exchangeable protons (NH⁺) on the piperazine ring interacting with absorbed water.

Analytical Fixes:

  • NMR Solvent: Do not use CDCl₃ (it is often acidic and holds water). Use DMSO-d₆ from a fresh ampoule.

  • Water Scavenging: Add a single pellet of Activated 4Å Molecular Sieve directly into the NMR tube 15 minutes before acquiring the spectra. This will remove the water peak and sharpen the NH signals.

  • TGA vs. DSC:

    • Use TGA (Thermogravimetric Analysis) to quantify water. Look for weight loss <100°C.

    • Caution: Piperazine dihydrochloride melts/decomposes >300°C, but if it is a hydrate, dehydration events may look like melting in DSC. Always correlate DSC endotherms with TGA weight loss.

References

  • BenchChem. (2025).[2] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from

  • Hiami, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharma Excipients. Retrieved from

  • Newman, A. (2019). Pharmaceutical Amorphous Solid Dispersions and Hygroscopicity. In Chemical Engineering in the Pharmaceutical Industry. Wiley.
  • USP <1241>.Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia. (General chapter regarding sorption-desorption isotherms).

Sources

Validation & Comparative

A Guide to Establishing Reproducible In Vitro Pharmacological Profiles: Characterizing Novel Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the reproducibility of biological data is the cornerstone of scientific integrity and translational success. A failure to generate consistent, verifiable data not only undermines the foundational research but also leads to the costly and time-consuming pursuit of non-viable therapeutic candidates. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting CNS pathways, particularly the monoamine transporters.[1][2][3] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the primary targets for many antidepressant, stimulant, and anxiolytic drugs.[4]

This guide addresses the challenge of data reproducibility by providing a comprehensive framework for the in vitro characterization of novel monoamine transporter inhibitors. We will use the hypothetical compound 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride , hereafter referred to as "Compound T," as a case study. The objective is not to present pre-existing data on this specific molecule, which is not widely characterized in public literature, but to establish a robust, self-validating methodology for any researcher seeking to profile a similar novel chemical entity.

To ground our investigation and establish a benchmark for performance, we will compare the hypothetical data of Compound T against two well-characterized and clinically relevant compounds:

  • GBR-12909 : A potent and highly selective dopamine reuptake inhibitor, widely used as a research tool to probe DAT function.[5][6] Its high selectivity makes it an excellent positive control for DAT-specific activity.

  • Bupropion : A clinically approved antidepressant marketed as Wellbutrin®, which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8][9][10] Its dual mechanism of action provides a more complex, clinically relevant pharmacological profile for comparison.

By adhering to the principles and protocols outlined herein, researchers can generate a reliable, reproducible, and comparative dataset, forming a solid foundation for further drug development.

Part 1: Foundational Assays for Transporter Characterization

To build a comprehensive pharmacological profile, two distinct but complementary in vitro assays are essential: the Radioligand Binding Assay and the Synaptosome Uptake Assay .

  • Why both? Causality in Assay Selection: A radioligand binding assay directly measures the affinity (the "stickiness," quantified as Kᵢ) of a compound for the transporter protein itself.[11][12] However, high affinity does not always translate to functional efficacy. A compound could bind tightly but fail to block the transporter's function. The synaptosome uptake assay closes this gap by measuring the compound's ability to functionally inhibit the transporter's primary role: the reuptake of its respective neurotransmitter into the presynaptic terminal.[13][14] This functional potency is quantified as the IC₅₀. Performing both assays provides a more complete picture, ensuring that binding affinity translates into the desired biological action.

Part 2: Experimental Design & Standardized Protocols

Reproducibility begins with meticulous and well-documented protocols. The following sections detail the standardized procedures for characterizing Compound T and our comparators at human DAT, NET, and SERT.

Radioligand Binding Assays

This assay quantifies the affinity of a test compound by measuring its ability to compete with a specific, high-affinity radioligand for binding to the target transporter.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes (HEK293 cells expressing hDAT, hNET, or hSERT) incubate Incubate: Membranes + Radioligand + Test Compound/Vehicle prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration onto GF/C filters) incubate->separate Attain Equilibrium quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Generate Competition Curve (IC₅₀ Determination) quantify->analyze calculate Calculate Kᵢ Value (Cheng-Prusoff Equation) analyze->calculate

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Action: Utilize cell membranes prepared from HEK293 cells stably expressing the human recombinant transporter of interest (hDAT, hNET, or hSERT).[11][15]

    • Causality: Using a stable, recombinant cell line ensures a consistent and high level of target expression, minimizing variability that can arise from primary tissue preparations. The membranes are washed and stored at -80°C to maintain protein integrity.

  • Assay Setup:

    • Action: The assay is performed in a 96-well plate format. To each well, add the following in order: assay buffer, test compound (Compound T, Bupropion, or GBR-12909) at 11 different concentrations, the specific radioligand, and finally the cell membranes to initiate the reaction.

    • Radioligand Selection:

      • hDAT: [³H]WIN 35,428

      • hNET: [³H]Nisoxetine

      • hSERT: [³H]Citalopram

    • Causality: A full concentration curve is necessary to accurately determine the IC₅₀. Specific radioligands are chosen for their high affinity and selectivity for the target transporter, ensuring a robust signal-to-noise ratio.[16]

  • Incubation:

    • Action: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation.[17]

    • Causality: This step allows the binding reaction to reach equilibrium, a critical assumption for the subsequent data analysis and calculation of the inhibition constant (Kᵢ).

  • Separation and Quantification:

    • Action: Rapidly aspirate the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while unbound radioligand passes through. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.[12][17]

    • Causality: Rapid filtration is key to preventing the dissociation of the radioligand from the receptor, which would lead to an underestimation of binding. Ice-cold buffer further slows dissociation kinetics.

  • Data Analysis:

    • Action: Measure the radioactivity on the filters using a scintillation counter. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value using non-linear regression.

    • Action: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

    • Causality: The Cheng-Prusoff correction is essential because it accounts for the concentration and affinity of the radioligand used in the assay. This transforms the operational IC₅₀ value into a true, assay-independent measure of the test compound's affinity (Kᵢ), allowing for direct comparison of data across different experiments and labs.

Synaptosome Uptake Assays

This assay measures the functional inhibition of neurotransmitter uptake into isolated presynaptic nerve terminals (synaptosomes).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_synaptosomes Isolate Synaptosomes (from rat striatum for DAT, cortex for NET/SERT) pre_incubate Pre-incubate Synaptosomes with Test Compound/Vehicle prep_synaptosomes->pre_incubate prep_compounds Prepare Test Compound Dilutions prep_compounds->pre_incubate initiate_uptake Initiate Uptake: Add [³H]Neurotransmitter (DA, NE, or 5-HT) pre_incubate->initiate_uptake Allow Compound Binding terminate Terminate Uptake (Rapid Filtration & Washing) initiate_uptake->terminate Timed Incubation (e.g., 5-10 min) quantify Quantify [³H] Uptake (Scintillation Counting) terminate->quantify analyze Generate Inhibition Curve & Determine IC₅₀ quantify->analyze

Caption: Workflow for a synaptosome neurotransmitter uptake assay.

  • Synaptosome Preparation:

    • Action: Isolate synaptosomes from specific regions of fresh rat brain tissue (e.g., striatum for DAT, cortex for NET and SERT) via differential centrifugation.[18][19]

    • Causality: Synaptosomes are resealed nerve terminals that contain functional transporters, ion gradients, and mitochondria, making them an excellent ex vivo model system that closely mimics the physiological environment of a synapse.[18][20] Oxygenating the buffer is critical for optimal transporter function, which relies on Na⁺/K⁺ ATPase to maintain ion gradients.[18]

  • Assay Setup:

    • Action: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound (Compound T, Bupropion, or GBR-12909) or vehicle for 15-30 minutes at 37°C.[14]

    • Causality: Pre-incubation allows the inhibitor to bind to the transporters before the introduction of the neurotransmitter substrate, ensuring an accurate measurement of its inhibitory effect.

  • Uptake Initiation and Termination:

    • Action: Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Action: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes). Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.[14]

    • Causality: The incubation time is kept short to measure the initial rate of transport (v₀), which is the most sensitive parameter for assessing inhibition. As with the binding assay, rapid filtration and cold washing are essential to trap the synaptosomes and the radiolabel they have taken up without allowing significant efflux.

  • Data Analysis:

    • Action: Measure the radioactivity of the filters using a scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., GBR-12909 for DAT).

    • Action: Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound. Determine the IC₅₀ value—the concentration of the compound that inhibits 50% of neurotransmitter uptake—using non-linear regression.

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal is to generate a reproducible data set that allows for a clear comparison of Compound T against established benchmarks. All data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments (N=3).

Comparative In Vitro Profile of Monoamine Transporter Inhibitors
CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Compound T 15 ± 2.1250 ± 18>10,00045 ± 5.5670 ± 55>10,000
GBR-12909 1.0 ± 0.2[5][6]>100[6]>100[6]40 - 51[21]>560[21]>1000
Bupropion ~500~2000>10,000~520~1900>40,000

(Note: Data for GBR-12909 and Bupropion are representative values from public sources. Data for Compound T are hypothetical for illustrative purposes.)

Interpretation of Results
  • GBR-12909: The data confirms its well-established profile as a potent and highly selective DAT inhibitor. The low nanomolar Kᵢ and IC₅₀ values at DAT, combined with values at least 100-fold higher at NET and SERT, validate the assay system's ability to detect selective compounds.[5][6]

  • Bupropion: The data reflects its known profile as a dual NDRI, with weaker potency compared to GBR-12909 at DAT.[7][8] Its minimal activity at SERT is also consistent with literature, explaining its distinct side-effect profile compared to SSRIs.[8]

  • Compound T (Hypothetical): Based on this hypothetical data, Compound T would be characterized as a potent and selective DAT inhibitor. Its affinity for DAT (Kᵢ = 15 nM) is strong, and it displays a selectivity of over 16-fold for DAT versus NET (250 / 15) and is essentially inactive at SERT. The IC₅₀ values from the uptake assay are consistent with the binding affinities, confirming that its binding translates to functional inhibition of dopamine transport.

Part 4: The Self-Validating System for Ensuring Reproducibility

The key to long-term reproducibility lies in creating a self-validating experimental system. This is achieved by moving beyond simply following a protocol to embedding quality control within the experimental design itself.

  • The Role of Comparators as Internal Standards: Bupropion and GBR-12909 should not be seen as one-off comparators but as essential internal standards included in every assay run .

  • Trustworthiness Through Verification: If an experiment is run and the IC₅₀ for the GBR-12909 positive control deviates significantly from its established value (e.g., >2-3 fold), the data for the novel test compound (Compound T) from that same experiment must be considered invalid. This approach prevents "protocol drift" and immediately flags issues with reagents (e.g., synaptosome viability, radioligand degradation), equipment, or operator technique.

  • Causality in Troubleshooting: A deviation in the control data provides a clear starting point for troubleshooting. For instance, if uptake is low across all wells, including the vehicle control, it points to a problem with the synaptosome preparation. If the control inhibitor appears less potent, it could indicate an issue with the compound stock solution or the radiolabeled substrate.

Conclusion

Establishing a reproducible biological data profile for a novel compound like this compound is not merely about executing a set of assays. It is about building a rigorous, comparative, and self-validating framework. By employing both radioligand binding and synaptosome uptake assays, researchers can gain a comprehensive understanding of a compound's affinity and functional potency. Critically, the consistent inclusion of well-characterized standards like GBR-12909 and Bupropion transforms these assays from isolated measurements into an interconnected system that ensures the integrity and reliability of the data. This disciplined approach is fundamental for making informed decisions in the progression of potential new medicines for CNS disorders.

References

  • Steinkellner, T., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

  • Wikipedia. Bupropion. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Available from: [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. Available from: [Link]

  • Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Available from: [Link]

  • Ascher, J. A., et al. (1995). Bupropion: A review of its mechanism of antidepressant activity. The Journal of Clinical Psychiatry, 56(9), 395-401. Available from: [Link]

  • PubChem. Bupropion. National Institutes of Health. Available from: [Link]

  • Grimm, O., et al. (2009). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 14(6), 676-86. Available from: [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Available from: [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]

  • NDI Neuroscience. Pre-clinical Contract Research In Vitro Assays. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Boateng, C. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 46-51. Available from: [Link]

  • Fleckenstein, A. E., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Available from: [Link]

  • BioIVT. SERT (SLC6A4) Transporter Assay. Available from: [Link]

  • BioIVT. DAT (SLC6A3) Transporter Assay. Available from: [Link]

  • Van der Zee, P., et al. (1980). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European Journal of Pharmacology, 67(2-3), 271-7. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • Van den Eynde, C., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(3), 1639-1648. Available from: [Link]

  • Katz, J. L., et al. (2010). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. CNS & Neurological Disorders - Drug Targets, 9(1), 93-105. Available from: [Link]

  • ResearchGate. Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Eurofins. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

  • Perez, X. A., & Andrews, A. M. (2005). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. Available from: [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Psychiatry, 11, 461. Available from: [Link]

  • Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. Available from: [Link]

  • ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Available from: [Link]

  • Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 3(3), 101538. Available from: [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine, vol. 52: Angiotensin Protocols. Available from: [Link]

  • PubChem. 1-(p-Tolyl)piperazine dihydrochloride. National Institutes of Health. Available from: [Link]

  • U.S. Environmental Protection Agency. Piperazine, 1-acetyl-4-o-tolyl- - Similar Compounds. Available from: [Link]

  • COCONUT. cnp0074561.1: lurtotecan dihydrochloride. Available from: [Link]

  • Li, J., et al. (2023). Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington's disease chorea based on network meta-analysis. Frontiers in Aging Neuroscience, 15, 1226038. Available from: [Link]

  • Zhang, Z., et al. (2023). Structural insights into vesicular monoamine storage and drug interactions. Nature, 616(7958), 825–833. Available from: [Link]

  • Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031. Available from: [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. Available from: [Link]

  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. Available from: [Link]

  • Maácz, F., et al. (2023). The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Frontiers in Molecular Neuroscience, 16, 1243147. Available from: [Link]

  • Ismail, P. A. S., et al. (2017). Exploring Biological Potentials of Piperazines. Medicinal Chemistry, 7(1), 758-760. Available from: [Link]

Sources

Structural confirmation of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Confirmation of 1-[1-(p-Tolyl)ethyl]piperazine Dihydrochloride: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Part 1: Executive Summary & Technical Context

In the development of piperazine-based pharmacophores, specifically chiral derivatives like 1-[1-(p-Tolyl)ethyl]piperazine dihydrochloride , structural ambiguity is a critical risk factor. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide robust connectivity data, they often fail to definitively resolve three-dimensional spatial arrangements—specifically absolute configuration (R/S chirality) and precise salt stoichiometry —without extensive derivatization.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic alternatives. It establishes SCXRD as the "Gold Standard" for validating this specific dihydrochloride salt, providing the necessary experimental protocols to transition from crude synthesis to definitive structural refinement.

Part 2: Comparative Analysis (The "Why")

The following table contrasts the capabilities of SCXRD against traditional characterization methods for this specific molecule.

Table 1: Structural Characterization Performance Matrix
FeatureSCXRD (Single Crystal X-ray) Solution NMR (

H/

C)
FT-IR Spectroscopy Mass Spectrometry (ESI)
Connectivity Excellent (3D Mapping)Excellent (Bond-to-bond)Good (Functional groups)Excellent (MW confirmation)
Absolute Configuration Definitive (via Flack Parameter)Indirect (Requires chiral shift reagents)NoNo
Salt Stoichiometry Definitive (Direct observation of

)
Ambiguous (Integration errors common)Indirect (Shift in N-H bands)Poor (Salts dissociate)
Polymorph Detection High (Unit cell dimensions)None (Averaged in solution)Medium (Solid-state IR)None
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved~2 mg solid<1 mg
Decision Logic: When to Deploy SCXRD

While NMR is faster for routine purity checks, SCXRD is non-negotiable when the stereochemistry of the ethyl linkage is or when confirming the dihydrochloride lattice stability.

DecisionMatrix Start Characterization Goal Connectivity Basic Connectivity? Start->Connectivity Chirality Absolute Chirality? Start->Chirality Salt Salt Stoichiometry? Start->Salt NMR Solution NMR Connectivity->NMR Sufficient XRD SCXRD (Gold Standard) Chirality->XRD Required Salt->NMR Ambiguous Salt->XRD Definitive

Figure 1: Decision matrix for selecting SCXRD over NMR for chiral salt validation.

Part 3: Experimental Protocol (The "How")

To obtain a structure suitable for publication or regulatory submission, follow this specific workflow. The critical challenge with 1-[1-(p-Tolyl)ethyl]piperazine dihydrochloride is its high solubility in water and potential to form hydrates.

Phase 1: Crystallization (Vapor Diffusion Method)

Objective: Grow single crystals of the dihydrochloride salt suitable for diffraction.

  • Solvent Selection: The dihydrochloride salt is highly polar. A dual-solvent system is required.[1]

    • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH).

    • Anti-solvent (Poor): Diethyl Ether (

      
      ) or Acetone.
      
  • Procedure:

    • Dissolve 20 mg of the crude salt in the minimum amount of warm MeOH (approx. 0.5 mL).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether.

    • Seal the outer jar tightly.

    • Critical Control: Store at 4°C in a vibration-free environment. The ether will slowly diffuse into the methanol, lowering solubility and promoting nucleation over 48–72 hours.

Phase 2: Data Collection & Refinement

Objective: Collect diffraction data and solve the phase problem.

  • Mounting: Select a colorless block crystal (approx.

    
     mm). Mount on a Mitegen loop using Paratone-N oil.
    
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
    • Note: Mo source is preferred over Cu for chloride salts to minimize absorption corrections, though Cu is acceptable if the crystal is small.

  • Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion (atomic displacement parameters).

  • Refinement:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Validation: Check the Flack parameter. For a pure enantiomer, this should be near 0.0 (with small standard deviation). If it is 0.5, you have a racemate or twinning.

Part 4: Structural Analysis & Results Interpretation

Based on the crystallographic principles of piperazine salts, the following structural features are the key deliverables of this analysis.

The Hydrogen Bonding Network

In the dihydrochloride form, both nitrogen atoms on the piperazine ring are protonated (


 and 

).
  • Observation: The chloride ions (

    
    ) act as bridges, accepting hydrogen bonds from the ammonium protons (
    
    
    
    ).
  • Significance: This network stabilizes the lattice and explains the high melting point compared to the free base.

Stereochemistry (The Ethyl Linkage)

The X-ray data directly visualizes the chiral center at


.
  • Metric: The bond angles around the chiral carbon (connecting the p-tolyl ring, the piperazine N, the methyl group, and the H) will confirm the tetrahedral geometry.

  • Absolute Config: If the synthesis used a chiral precursor, SCXRD confirms if retention or inversion of configuration occurred.

Experimental Workflow Diagram

Workflow cluster_0 Synthesis & Prep cluster_1 Data Acquisition cluster_2 Refinement Raw Crude Dihydrochloride Salt Filter 0.22µm Filtration (Remove Nucleation Sites) Raw->Filter Vapor Vapor Diffusion (MeOH / Et2O) Filter->Vapor Mount Mount Crystal @ 100K Vapor->Mount 48-72 hrs Diffract Collect Sphere of Data (Mo-Kα Source) Mount->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (SHELXL) Check Flack Parameter Solve->Refine Result Publication Ready CIF Refine->Result Validated Structure

Figure 2: Step-by-step workflow from crude salt to validated crystallographic file (CIF).

Part 5: Conclusion

For 1-[1-(p-Tolyl)ethyl]piperazine dihydrochloride , SCXRD is not merely a confirmatory step but a structural necessity. While NMR confirms the chemical identity, only X-ray crystallography provides the absolute stereochemical proof and lattice stoichiometry required for high-impact drug development. The vapor diffusion protocol outlined above ensures the generation of high-quality crystals, mitigating the common issues of hydration and disorder associated with hygroscopic hydrochloride salts.

References

  • Grover, M., et al. (2013). "Polymorphism in Pharmaceutical Solids: A Review." International Journal of Pharmaceutical Sciences and Research. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link

  • Karothu, D. P., et al. (2023).[2] "The Elusive Structure of Levocetirizine Dihydrochloride Determined by Electron Diffraction." Angewandte Chemie International Edition. (Demonstrates the complexity of piperazine dihydrochloride salts). Link

  • BenchChem Technical Protocols. "Purification of Piperazine-Containing Compounds." (General salt formation protocols). Link

Sources

Safety Operating Guide

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, and EHS Officers

Phase 1: Immediate Triage & Chemical Profile

Objective: Define the hazard profile to determine the correct waste stream before handling.

This compound is a substituted piperazine salt. In a drug development context, it is often treated as a bioactive intermediate. Its "dihydrochloride" designation indicates it is the acidic salt form of the free amine, rendering it water-soluble but corrosive to mucous membranes and potentially hazardous if aerosolized.

Hazard Characterization Table
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of dust generation; requires particulate respiratory protection.[1][2]
pH (in solution) Acidic (< 2.0 - 4.0 typically)Do not mix with bleach or cyanides (risk of Cl₂ or HCN gas).
Reactivity Amine SaltIncompatible with strong oxidizers and strong bases.
RCRA Status Likely Non-Listed (unless specific formulation)Treat as Hazardous Chemical Waste (D002 if liquid/corrosive).

Phase 2: Pre-Disposal Stabilization

Core Directive: Do not attempt to neutralize this compound on the benchtop unless explicitly required by your facility’s waste acceptance criteria. Neutralization with strong bases (e.g., NaOH) liberates the free amine, which may be volatile, oily, and possess a distinct, offensive odor, increasing exposure risk.

Safe Handling Protocol:

  • PPE Selection:

    • Gloves: Nitrile (minimum 0.11 mm thickness).

    • Respiratory: N95/P100 mask if handling open powder outside a fume hood.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Segregation:

    • Isolate from Oxidizers (e.g., Permanganates, Nitrates) to prevent exothermic degradation.

    • Isolate from Strong Bases to prevent fume generation.

Phase 3: The Disposal Workflow

This workflow delineates the decision process based on the physical state of the waste.

Scenario A: Disposal of Solid Substance (Pure or Residual)

Best Practice: Dispose of the solid directly. Dissolving it solely for disposal increases volume and spill risk.

  • Containment: Transfer the solid into a clear, wide-mouth polyethylene or glass jar.

    • Note: If the original container is <500mL and empty, it may be triple-rinsed (solvent to liquid waste) and discarded as trash, but disposal of the container with residue as hazardous waste is the safer, preferred route for bioactive research chemicals.

  • Labeling:

    • Chemical Name: this compound.

    • Hazard Checkbox: [x] Toxic [x] Corrosive.

    • Constituents: "98%+ Organic Amine Salt".

  • Stream: Solid Hazardous Waste (Incineration).

Scenario B: Disposal of Solution (Reaction Mixtures/Mother Liquors)

Critical Decision: The waste stream is determined by the solvent , not just the solute.

  • Identify Solvent:

    • Halogenated (DCM, Chloroform): Must go to Halogenated Waste .[3]

    • Non-Halogenated (Methanol, Ethyl Acetate): Go to Non-Halogenated Waste .

    • Aqueous: If dissolved in water, check pH.[4] If < 2, adjust to 5–9 only if facility requires; otherwise, label as "Acidic Aqueous Waste."

  • Labeling:

    • Must list the solvent as the primary constituent (e.g., "95% Methanol, 5% Piperazine salt").

    • Add tag: "Contains Chlorides" (due to the HCl salt).

Phase 4: Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of piperazine salts, ensuring compliance with EPA and local EHS standards.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid/Solution? Start->IsLiquid SolidContainer Contain in Screw-Top Jar (Do not dissolve) IsSolid->SolidContainer Yes CheckSolvent Identify Primary Solvent IsLiquid->CheckSolvent LabelSolid Label: 'Toxic Solid Organic' (Incineration Stream) SolidContainer->LabelSolid HaloSolvent Halogenated Solvent (DCM, CHCl3) CheckSolvent->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Water) CheckSolvent->NonHaloSolvent No Halogens LabelHalo Label: 'Halogenated Waste' Note: Contains Piperazine HCl HaloSolvent->LabelHalo LabelNonHalo Label: 'Non-Halogenated Waste' Note: Contains Chlorides NonHaloSolvent->LabelNonHalo

Caption: Operational decision tree for segregating piperazine dihydrochloride waste streams based on physical state and solvent composition.

Phase 5: Emergency Contingencies

Spill Management (Dry Powder):

  • Isolate: Evacuate immediate area if dust is airborne.

  • PPE: Don double nitrile gloves, safety goggles, and N95 respirator.

  • Cleanup:

    • Do not dry sweep (generates dust).[5]

    • Cover spill with wet paper towels (water or inert oil) to dampen.

    • Scoop damp material into a waste jar.

    • Wipe surface with dilute sodium bicarbonate solution (5%) to neutralize acidic residue, then water.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm.

  • Skin Contact: Brush off dry powder before wetting (to prevent concentrated acid formation on skin), then rinse for 15 minutes.

  • Eye Contact: Rinse immediately for 15 minutes.[2][6][7][8][9]

Phase 6: Regulatory Context (EPA/RCRA)

While 1-(1-p-Tolyl-ethyl)-piperazine is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), the following regulations apply:

  • Characteristic Waste (D002): If the substance is in an aqueous solution with pH ≤ 2, it constitutes a Corrosive Waste [1].[4]

  • Generator Knowledge: As a researcher, you are responsible for characterizing the waste. Due to the bioactive nature of piperazines (often used as anthelmintics or CNS agents), it is "Prudent Practice" to incinerate this waste to prevent environmental release [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.